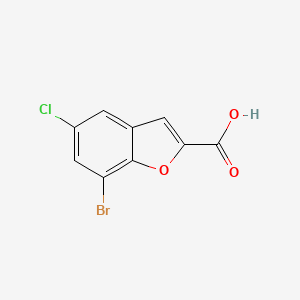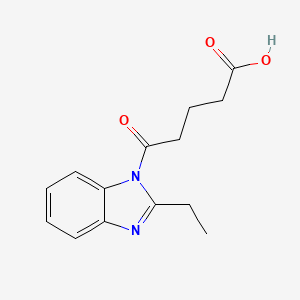![molecular formula C14H15NO4 B1331468 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione CAS No. 37597-19-6](/img/structure/B1331468.png)
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
描述
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives is typically achieved through condensation reactions involving various starting materials. For instance, the synthesis of 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) was performed and their inhibitory action against corrosion was investigated . Another derivative, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy . These studies demonstrate the versatility of the 1H-pyrrole-2,5-dione scaffold in synthesizing a wide range of compounds with varying substituents.
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their reactivity and interaction with other molecules. Quantum chemical calculations using Density Functional Theory (DFT) were performed to determine the relationship between molecular structures and their inhibition efficiencies . Additionally, the structure of a novel compound was confirmed by various spectroscopic methods, including IR, NMR, and GC-MS . These analyses provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrrole-2,5-dione derivatives is influenced by their molecular structure. For example, the presence of substituents can affect the compound's ability to participate in chemical reactions. The study of glycolic acid oxidase inhibitors revealed that methylation of the nitrogen or the 3-hydroxy substituent on the 1H-pyrrole-2,5-dione nucleus reduced the potency of the inhibitors, indicating the importance of these functional groups in the chemical reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives, such as solubility, are important for their practical applications. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and mathematically correlated using models like the NRTL model and Apelblat equation . These properties are influenced by the molecular structure and are critical for the compound's performance in different environments, such as in corrosion inhibition or as a pharmaceutical agent.
科学研究应用
1. Polymer Flooding in Heavy Oil Recovery
- Results and Outcomes : The use of polymers in heavy oil recovery has been shown to increase the tertiary recovery of heavy oil by more than 20% in laboratory tests .
2. Organic Solar Cells Applications
- Results and Outcomes : The synthesized polymers have been found to have suitable HOMO-LUMO energy levels for use in organic solar cells .
3. Proteomics Research
- Application Summary : This compound is mentioned as a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the identification of new drug targets, understanding of disease mechanisms, or discovery of biomarkers for disease diagnosis .
4. Biosensors Production
- Application Summary : While not directly related to your compound, the field of biosensors is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
- Results and Outcomes : The development of more sustainable biosensor production can lead to more efficient and environmentally friendly detection methods for a variety of applications .
5. Proteomics Research
- Application Summary : This compound is mentioned as a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the identification of new drug targets, understanding of disease mechanisms, or discovery of biomarkers for disease diagnosis .
6. Aptamer Discovery and Applications
- Application Summary : Aptamers are short, single-stranded DNA, RNA, or synthetic XNA molecules that can be developed with high affinity and specificity to interact with any desired targets. They have been widely used in facilitating discoveries in basic research, ensuring food safety and monitoring the environment .
- Results and Outcomes : The outcomes can vary widely depending on the specific research. It could lead to the development of new diagnostic tools, therapeutic agents, or biosensors .
安全和危害
未来方向
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
CAS RN |
37597-19-6 | |
| Record name | MLS002702008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



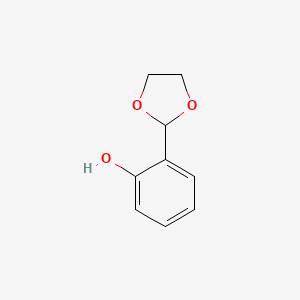
![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
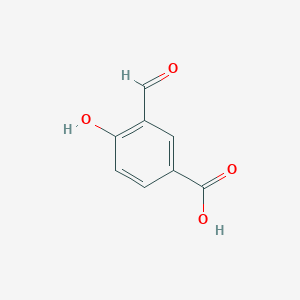
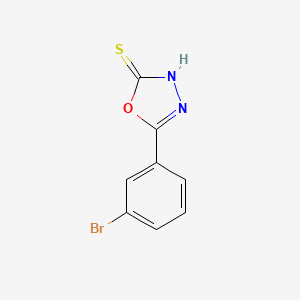
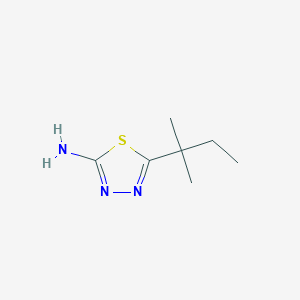
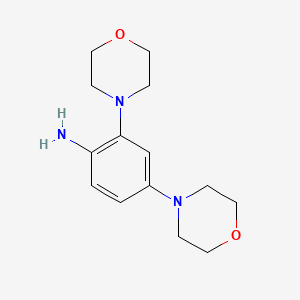
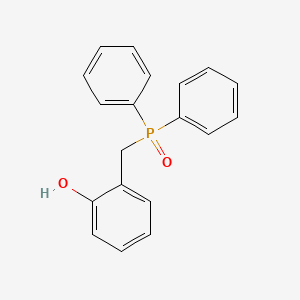
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
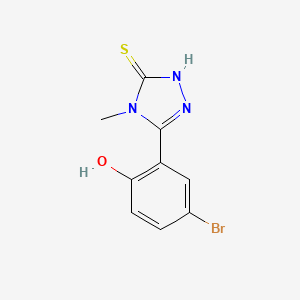
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
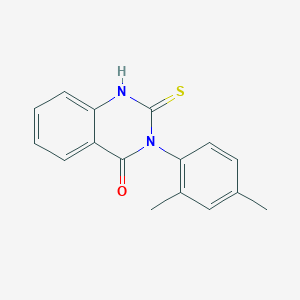
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
